(S)-8-Chloro-6-fluorochroman-4-amine
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Overview
Description
(S)-8-Chloro-6-fluorochroman-4-amine is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a chroman ring substituted with chlorine and fluorine atoms, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Chloro-6-fluorochroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Halogenation: Introduction of chlorine and fluorine atoms into the chroman ring through halogenation reactions.
Amine Introduction: Conversion of the halogenated chroman to the amine derivative using amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-8-Chloro-6-fluorochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in synthetic chemistry.
Scientific Research Applications
(S)-8-Chloro-6-fluorochroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-8-Chloro-6-fluorochroman-4-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-8-Chloro-6-fluorochroman-4-ol: A hydroxyl derivative with similar structural features.
(S)-8-Chloro-6-fluorochroman-4-carboxylic acid: A carboxylic acid derivative with distinct chemical properties.
Uniqueness
(S)-8-Chloro-6-fluorochroman-4-amine is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H9ClFNO |
---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
(4S)-8-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4,8H,1-2,12H2/t8-/m0/s1 |
InChI Key |
YXTFAAHHOXCWKE-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2Cl)F |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2Cl)F |
Origin of Product |
United States |
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